Lipophilicity (XLogP3-AA) Comparison: 3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea vs. Ethyl Analog
The target compound exhibits an XLogP3-AA of 5.7, which is 1.2 log units higher than the ethyl-substituted analog 3-Benzhydryl-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea (XLogP 4.5, CAS 1448063-94-2) [1]. Both compounds share identical hydrogen-bond donor (HBD = 1), hydrogen-bond acceptor (HBA = 2), and rotatable bond counts (6); therefore the 1.2 log-unit lipophilicity gap is directly attributable to replacing the ethyl group with a phenyl ring on the urea N1 position. A ΔlogP of +1.2 predicts approximately a 15-fold increase in octanol-water partition coefficient, which translates into significantly higher membrane permeability but potentially lower aqueous kinetic solubility [2].
| Evidence Dimension | XLogP3-AA (computed lipophilicity) |
|---|---|
| Target Compound Data | 5.7 (PubChem CID 71802019) |
| Comparator Or Baseline | 4.5 (3-Benzhydryl-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea, CAS 1448063-94-2, PubChem CID 71802045) |
| Quantified Difference | ΔXLogP = +1.2 (target is approximately 15-fold more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
For cell-based assays or in vivo studies, higher lipophilicity may enhance passive membrane permeation but requires careful solvent selection (DMSO stock concentration limits) to avoid precipitation in aqueous buffer.
- [1] PubChem. CID 71802019 (target) and CID 71802045 (ethyl analog). Computed Properties: XLogP3-AA, HBD, HBA, Rotatable Bond Count. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-28). View Source
- [2] Wenlock, M.C.; Austin, R.P.; Barton, P.; Davis, A.M.; Leeson, P.D. A comparison of physiochemical property profiles of development and marketed oral drugs. Journal of Medicinal Chemistry 2003, 46, 1250–1256. (General relationship between logP and permeability/solubility). View Source
